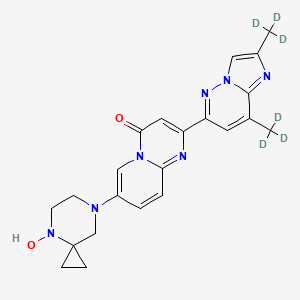

Risdiplam-hydroxylate-d6

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C22H23N7O2 |

|---|---|

Molekulargewicht |

423.5 g/mol |

IUPAC-Name |

2-[2,8-bis(trideuteriomethyl)imidazo[1,2-b]pyridazin-6-yl]-7-(4-hydroxy-4,7-diazaspiro[2.5]octan-7-yl)pyrido[1,2-a]pyrimidin-4-one |

InChI |

InChI=1S/C22H23N7O2/c1-14-9-18(25-28-11-15(2)23-21(14)28)17-10-20(30)27-12-16(3-4-19(27)24-17)26-7-8-29(31)22(13-26)5-6-22/h3-4,9-12,31H,5-8,13H2,1-2H3/i1D3,2D3 |

InChI-Schlüssel |

QDCCRWMQPQCJSO-WFGJKAKNSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C1=CC(=NN2C1=NC(=C2)C([2H])([2H])[2H])C3=CC(=O)N4C=C(C=CC4=N3)N5CCN(C6(C5)CC6)O |

Kanonische SMILES |

CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCN(C6(C5)CC6)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Risdiplam-hydroxylate-d6 for Advanced Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Risdiplam-hydroxylate-d6, a critical tool in the bioanalytical study of Risdiplam (B610492), a treatment for Spinal Muscular Atrophy (SMA). Risdiplam-hydroxylate, also known as the M1 metabolite, is the primary circulating metabolite of Risdiplam.[1] The deuterated analog, this compound, serves as the gold-standard internal standard for its quantification in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to this compound

This compound is a stable isotope-labeled version of the M1 metabolite of Risdiplam, where six hydrogen atoms have been replaced with deuterium (B1214612). This isotopic labeling renders it distinguishable by mass spectrometry from the endogenous M1 metabolite, while maintaining nearly identical chemical and physical properties.[2] This characteristic is paramount for its use as an internal standard in isotope dilution mass spectrometry, a technique that corrects for variability during sample preparation and analysis, thereby ensuring high accuracy and precision in quantitative bioanalysis.[2]

The parent drug, Risdiplam, is an orally bioavailable small molecule that modifies the splicing of the survival motor neuron 2 (SMN2) pre-mRNA, leading to an increase in the production of functional SMN protein.[3] Understanding its metabolism is crucial for characterizing its pharmacokinetic and pharmacodynamic profile.

Physicochemical and Mass Spectrometric Data

The following tables summarize the key quantitative data for Risdiplam-hydroxylate (M1 metabolite) and its deuterated internal standard, this compound.

Table 1: General Properties

| Property | Risdiplam-hydroxylate (M1 Metabolite) | This compound | Citation |

| Chemical Formula | C₂₂H₂₃N₇O₂ | C₂₂H₁₇D₆N₇O₂ | [4] |

| Monoisotopic Mass | 417.1917 g/mol | 423.2294 g/mol | Calculated |

| Appearance | Crystalline solid | Crystalline solid | - |

| Solubility | Soluble in organic solvents, limited in water | Soluble in organic solvents, limited in water | - |

Table 2: Mass Spectrometry Parameters for Quantitative Analysis

Note: The specific MRM transitions for Risdiplam-hydroxylate (M1) and its deuterated internal standard are not publicly available in the reviewed literature. The values presented below are theoretical precursor ions based on the monoisotopic mass and common adducts in positive ion mode electrospray ionization (ESI+). Product ions would need to be determined empirically through infusion and fragmentation experiments.

| Analyte | Precursor Ion (m/z) [M+H]⁺ | Putative Product Ion (m/z) | Ionization Mode |

| Risdiplam-hydroxylate (M1) | 418.2 | To be determined experimentally | ESI+ |

| This compound (IS) | 424.2 | To be determined experimentally | ESI+ |

Metabolic Pathway of Risdiplam

Risdiplam is primarily metabolized by flavin monooxygenases 1 and 3 (FMO1 and FMO3), with minor contributions from cytochrome P450 enzymes (CYP1A1, CYP2J2, CYP3A4, and CYP3A7).[1] The major biotransformation is an N-hydroxylation reaction, leading to the formation of the pharmacologically inactive M1 metabolite.[1]

Caption: Metabolic conversion of Risdiplam to its M1 metabolite.

Experimental Protocols

The following protocols are based on methodologies described for the bioanalysis of Risdiplam and its M1 metabolite in biological matrices, primarily human plasma.[5][6]

Plasma Sample Preparation (Protein Precipitation)

This protocol is designed for the extraction of Risdiplam-hydroxylate (M1) and the internal standard from plasma samples. Due to the instability of the M1 metabolite, the use of a stabilizing agent is crucial.[5][6]

Materials:

-

Human plasma samples

-

This compound internal standard spiking solution

-

Precipitation solvent: Acetonitrile (B52724) with 0.1% formic acid

-

Stabilizing solution: Ascorbic acid solution (e.g., 1 M in water)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the stabilizing ascorbic acid solution.

-

Add 20 µL of the this compound internal standard spiking solution to each sample, except for blank matrix samples.

-

Vortex briefly to mix.

-

Add 400 µL of ice-cold acetonitrile (with 0.1% formic acid) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are suggested starting parameters for the LC-MS/MS method, based on published methods for Risdiplam analysis.[7] Optimization will be required for specific instrumentation.

Table 3: Suggested LC-MS/MS Parameters

| Parameter | Recommended Setting |

| LC System | UHPLC system |

| Column | Phenomenex Kinetex XB C18 (or equivalent reversed-phase column) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 6.5-minute gradient with an increasing percentage of Mobile Phase B |

| Flow Rate | 0.4 - 0.6 mL/min |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI), positive ion mode |

| MRM Transitions | See Table 2 (to be determined experimentally) |

Logical Workflow for Bioanalytical Method

The following diagram illustrates the logical workflow for the quantitative analysis of Risdiplam-hydroxylate (M1) in a biological sample using this compound as an internal standard.

Caption: Workflow for M1 metabolite analysis using a deuterated IS.

Synthesis of this compound

The specific, detailed synthesis protocol for this compound is not publicly available. However, the general approach for synthesizing deuterated metabolites for use as internal standards involves either:

-

Synthesis from a deuterated precursor: Incorporating deuterium into one of the starting materials for the synthesis of the M1 metabolite.

-

Direct deuteration of the M1 metabolite: This would involve H-D exchange reactions on the M1 metabolite itself, though this can be challenging to control regioselectively.

Given the complexity of the Risdiplam molecule, a multi-step synthesis starting from a deuterated building block is the more likely route.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of the major metabolite of Risdiplam, M1. Its use as an internal standard in LC-MS/MS assays, coupled with appropriate sample handling to ensure the stability of the analyte, allows for robust and reliable bioanalytical data generation. This data is critical for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Risdiplam, ultimately supporting its safe and effective use in patients with SMA. Researchers developing their own assays should perform full validation according to regulatory guidelines, including the empirical determination of optimal mass spectrometric parameters.[8]

References

- 1. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy. | Semantic Scholar [semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. e-b-f.eu [e-b-f.eu]

- 7. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. database.ich.org [database.ich.org]

The Role of Risdiplam-hydroxylate-d6 in Advancing Spinal Muscular Atrophy Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Risdiplam (B610492) is an orally administered small molecule approved for the treatment of spinal muscular atrophy (SMA), a debilitating neuromuscular disease.[1][2] Its mechanism of action involves modifying the pre-mRNA splicing of the Survival of Motor Neuron 2 (SMN2) gene to increase the production of functional SMN protein.[1] To thoroughly understand the pharmacokinetics (PK), metabolism, and safety profile of Risdiplam, highly accurate and sensitive bioanalytical methods are essential. This technical guide provides an in-depth overview of the critical role of Risdiplam-hydroxylate-d6 in the research and development of Risdiplam, primarily as a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The Critical Need for Internal Standards in Bioanalysis

Quantitative bioanalysis of pharmaceuticals in complex biological matrices such as plasma, urine, and tissue is fraught with potential for variability. Factors including sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument drift can significantly impact the accuracy and reproducibility of results.[3][4] To mitigate these variabilities, an internal standard (IS) is introduced to all samples, calibrators, and quality controls at a known concentration. The IS should ideally have physicochemical properties very similar to the analyte of interest.[3] Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in LC-MS/MS because they co-elute with the analyte and exhibit nearly identical ionization efficiency, effectively correcting for matrix effects and other sources of error.[3][4]

This compound: An Essential Tool for Metabolite Quantification

Risdiplam is primarily metabolized in the liver by flavin monooxygenase 1 and 3 (FMO1 and FMO3) to its major, but pharmacologically inactive, metabolite, M1 (Risdiplam-hydroxylate).[5] Accurate quantification of both the parent drug, Risdiplam, and its M1 metabolite is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This compound is the deuterated analog of the M1 metabolite and serves as the indispensable internal standard for its quantification in bioanalytical assays.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C22H17D6N7O2 |

| Appearance | Crystalline solid |

| Solubility | Soluble in organic solvents, limited solubility in water |

| Stability | Stable under standard laboratory conditions, but sensitive to light |

Experimental Protocols

The development of a robust bioanalytical method for Risdiplam and its M1 metabolite required overcoming challenges such as light sensitivity and the instability of the M1 metabolite.[1][6] The following is a representative experimental protocol for the quantification of Risdiplam and M1 in human plasma using LC-MS/MS with their respective deuterated internal standards.

Sample Preparation

-

Sample Handling: Due to the light sensitivity of Risdiplam and M1, all sample collection and handling steps must be performed under light-protected conditions.[1]

-

Stabilization of M1: To prevent oxidative degradation, the M1 metabolite is stabilized by the addition of ascorbic acid to the collection tubes.[1][6]

-

Protein Precipitation: To 50 µL of human plasma, add 200 µL of a precipitation solution containing the internal standards (Risdiplam-d8 and this compound) in acetonitrile.

-

Vortex and Centrifuge: Vortex the samples for approximately 1 minute to ensure thorough mixing and protein precipitation. Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

| Parameter | Condition |

| Liquid Chromatography | |

| LC System | Ultra-High Performance Liquid Chromatography (UHPLC) System |

| Column | Reversed-phase C18 column (e.g., Phenomenex Kinetex XB C18)[2] |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A gradient elution is used to separate the analytes from matrix components. |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Mass Spectrometry | |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions (Parent > Product) | Specific precursor and product ions for Risdiplam, M1, and their deuterated internal standards are monitored. |

Data Presentation: Method Validation Summary

The use of this compound as an internal standard enables the development of highly precise and accurate quantitative methods. Below is a summary of typical validation results for the bioanalytical method for Risdiplam and its M1 metabolite in human plasma.

| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Intra-assay Precision (%CV) | Intra-assay Accuracy (%Bias) | Inter-assay Precision (%CV) | Inter-assay Accuracy (%Bias) |

| Risdiplam | 0.200 | 100 | ≤ 5.8 | -4.0 to 3.5 | ≤ 4.5 | -1.8 to 0.0 |

| M1 | 0.200 | 100 | ≤ 6.2 | -4.5 to 4.5 | ≤ 5.1 | -2.0 to 0.5 |

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; CV: Coefficient of Variation; Bias: [(mean measured concentration - nominal concentration) / nominal concentration] * 100

Mandatory Visualizations

Risdiplam Metabolism Pathway

Caption: Metabolic conversion of Risdiplam to its inactive M1 metabolite.

Bioanalytical Workflow for Risdiplam and M1 Quantification

Caption: Workflow for quantifying Risdiplam and M1 in plasma samples.

Conclusion

This compound is a vital research tool in the development and post-market evaluation of Risdiplam. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable, and reproducible data on the disposition of the major metabolite of Risdiplam. This, in turn, is fundamental for establishing a comprehensive understanding of the drug's pharmacokinetic profile, informing appropriate dosing regimens, and ultimately ensuring patient safety and therapeutic efficacy in the treatment of Spinal Muscular Atrophy. The detailed methodologies and rigorous validation procedures underscored by the use of compounds like this compound are cornerstones of modern pharmaceutical research and development.

References

- 1. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Item - Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Risdiplam-hydroxylate-d6: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and properties of Risdiplam-hydroxylate-d6, a deuterated analog of the primary metabolite of Risdiplam (B610492). This document is intended to serve as a valuable resource for researchers engaged in the study of Risdiplam's metabolism, pharmacokinetics, and mechanism of action.

Introduction

Risdiplam is an orally administered small molecule that modifies the splicing of the survival motor neuron 2 (SMN2) pre-messenger RNA (pre-mRNA), leading to an increase in the production of functional SMN protein. It is approved for the treatment of spinal muscular atrophy (SMA). The metabolism of Risdiplam is primarily mediated by flavin monooxygenases (FMOs), resulting in the formation of a pharmacologically inactive N-hydroxylated metabolite, also known as M1. This compound is the stable isotope-labeled version of this M1 metabolite, making it an invaluable tool for a range of research applications, including pharmacokinetic (PK) studies and as an internal standard in bioanalytical assays.

Chemical Structure and Identification

The chemical structure of this compound is that of Risdiplam with a hydroxyl group on one of the nitrogen atoms of the diazaspiro[2.5]octane moiety and six deuterium (B1214612) atoms replacing six hydrogen atoms on the two methyl groups of the imidazo[1,2-b]pyridazine (B131497) ring.

Chemical Structure of Risdiplam M1 Metabolite (non-deuterated)

Caption: Figure 1. Chemical Structure of Risdiplam M1 Metabolite.

Table 1: Chemical Identifiers for this compound and its Non-deuterated Analog

| Identifier | This compound | Risdiplam M1 Metabolite (non-deuterated) |

| IUPAC Name | 2-[2,8-bis(trideuteriomethyl)imidazo[1,2-b]pyridazin-6-yl]-7-(4-hydroxy-4,7-diazaspiro[2.5]octan-7-yl)pyrido[1,2-a]pyrimidin-4-one[1] | 2-{2,8-dimethylimidazo[1,2-b]pyridazin-6-yl}-7-{4-hydroxy-4,7-diazaspiro[2.5]octan-7-yl}-4H-pyrido[1,2-a]pyrimidin-4-one |

| Molecular Formula | C₂₂H₁₇D₆N₇O₂ | C₂₂H₂₃N₇O₂[2] |

| Molecular Weight | 423.50 g/mol | 417.46 g/mol [2] |

| Canonical SMILES | C(C1=C(C=C(N2C(C=C(C=C2)N3C(C(N(CC3)O)C4)CC4)=O)=N1)C)N5N=C(C=C5C)C)(D)(D)D | Cc1cc(-c2cc(=O)n3cc(ccc3n2)N4CCN(C5(CC5)C4)O)nn6cc(C)nc16[2] |

| InChI Key | QDCCRWMQPQCJSO-WFGJKAKNSA-N[1] | QDCCRWMQPQCJSO-UHFFFAOYSA-N[2] |

Physicochemical Properties

Experimentally determined physicochemical data for this compound are not extensively available in the public domain. However, some properties can be inferred from its structure and from predicted data for the non-deuterated M1 metabolite.

Table 2: Physicochemical Properties of this compound and Predicted Properties of Risdiplam M1 Metabolite

| Property | This compound | Risdiplam M1 Metabolite (Predicted) |

| Appearance | Crystalline solid[1] | - |

| Melting Point | Not publicly available; must be determined experimentally[1] | - |

| Solubility | Soluble in organic solvents; limited solubility in water[1][3] | Water Solubility: 0.265 mg/mL[4] |

| pKa (Strongest Acidic) | - | 15.06[4] |

| pKa (Strongest Basic) | - | 3.36[4] |

| logP | - | 1.29[4] |

| Stability | Generally stable under standard laboratory conditions, but sensitive to light and moisture[1]. | Unstable in biological matrices; requires stabilization with antioxidants like ascorbic acid during analysis[5]. |

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the general approach involves a multi-step chemical synthesis. The synthesis of the core structure of Risdiplam has been described, often involving palladium-catalyzed cross-coupling reactions, though newer, palladium-free methods are also being developed[6]. For the deuterated and hydroxylated analog, the synthesis would likely involve:

-

Synthesis of a Risdiplam precursor: This would involve the assembly of the complex heterocyclic ring system.

-

Introduction of deuterium: Deuterated methyl groups are introduced, likely using deuterated starting materials or reagents during the synthesis of the imidazo[1,2-b]pyridazine moiety.

-

Hydroxylation: The hydroxyl group is introduced on the diazaspiro[2.5]octane ring. This could be achieved through various chemical oxidation methods.

-

Purification: The final product would be purified using techniques such as column chromatography and recrystallization to achieve high purity.

The synthesis of deuterated metabolites can also be achieved through biotransformation using microorganisms or enzymes, followed by chemical modification if necessary.

Caption: Figure 2. General Synthetic Workflow for this compound.

Bioanalytical Method for Quantification in Biological Matrices (Proposed)

The following is a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in a biological matrix such as plasma. This protocol is adapted from published methods for Risdiplam and incorporates necessary modifications for the analysis of its hydroxylated metabolite[7].

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample in a microcentrifuge tube, add 5 µL of a suitable antioxidant solution (e.g., 1 M ascorbic acid) to prevent degradation of the hydroxylated metabolite.

-

Add 200 µL of a precipitation solution (e.g., acetonitrile (B52724) containing an appropriate internal standard).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Conditions:

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., Phenomenex Kinetex XB-C18, 100 Å, 2.6 µm, 100 x 2.1 mm) is a suitable choice[7].

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A gradient from 5% to 95% mobile phase B over several minutes. The exact gradient should be optimized to ensure good separation from matrix components and any other metabolites.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion and optimization. Predicted fragmentation patterns for the non-deuterated M1 metabolite can be used as a starting point.

Table 3: Predicted MS/MS Fragmentation for Risdiplam M1 Metabolite (Positive Ion Mode)

| Precursor Ion (m/z) | Collision Energy | Predicted Product Ions (m/z) |

| 418.2 | 10 V | 388.2, 345.2, 297.2, 283.2, 269.1, 255.1, 241.1, 227.1, 215.1, 199.1, 185.1, 171.1, 157.1, 145.1, 131.1, 117.1, 105.1, 91.1, 77.1, 65.1 |

| 418.2 | 20 V | 388.2, 345.2, 297.2, 283.2, 269.1, 255.1, 241.1, 227.1, 215.1, 199.1, 185.1, 171.1, 157.1, 145.1, 131.1, 117.1, 105.1, 91.1, 77.1, 65.1 |

| 418.2 | 40 V | 388.2, 345.2, 297.2, 283.2, 269.1, 255.1, 241.1, 227.1, 215.1, 199.1, 185.1, 171.1, 157.1, 145.1, 131.1, 117.1, 105.1, 91.1, 77.1, 65.1 |

Data from DrugBank predictions for Risdiplam M1 metabolite. The precursor ion for this compound would be approximately 424.2 m/z. Actual fragmentation patterns must be determined experimentally.

Caption: Figure 3. Experimental Workflow for Bioanalysis.

Mechanism of Action of Parent Compound (Risdiplam)

This compound is considered pharmacologically inactive. The biological activity resides with the parent compound, Risdiplam. Risdiplam acts as a splicing modifier of SMN2 pre-mRNA. It binds to two specific sites on the SMN2 pre-mRNA: the 5'-splice site (5'ss) of intron 7 and the exonic splicing enhancer 2 (ESE2) within exon 7. This binding stabilizes the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5'ss, and it displaces the splicing repressor heterogeneous nuclear ribonucleoprotein G (hnRNP G). This action promotes the inclusion of exon 7 into the final mRNA transcript, leading to the production of full-length, functional SMN protein.

Caption: Figure 4. Signaling Pathway of Risdiplam's Splicing Modification.

Conclusion

This compound is a critical research tool for scientists and drug developers working on Risdiplam and other small molecule splicing modifiers. Its primary utility lies in its application in pharmacokinetic studies and as an internal standard for the bioanalysis of Risdiplam's major metabolite. While detailed experimental data on its physicochemical properties and synthesis are not widely available, this guide provides a comprehensive summary of the existing knowledge and offers a proposed framework for its experimental use. As research in the field of SMA therapeutics continues to advance, the availability and characterization of such specialized chemical tools will remain of paramount importance.

References

- 1. Buy this compound (EVT-12509980) [evitachem.com]

- 2. GSRS [precision.fda.gov]

- 3. 利地平-羟基-d6 | this compound | 稳定同位素 | 美国InvivoChem [invivochem.cn]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Convenient, Pd-Free Approach to the Synthesis of Risdiplam [mdpi.com]

- 7. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Risdiplam-hydroxylate-d6

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of Risdiplam-hydroxylate-d6, an isotopic-labeled version of the primary metabolite of Risdiplam. Risdiplam is an orally administered small molecule designed to modify the splicing of the survival motor neuron 2 (SMN2) pre-mRNA, increasing the production of functional SMN protein for the treatment of spinal muscular atrophy (SMA).[1][2] The deuterated hydroxylated metabolite serves as a critical internal standard for quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), used in pharmacokinetic and drug metabolism studies.

Introduction to Risdiplam and its Metabolism

Risdiplam's mechanism of action involves binding to the SMN2 pre-mRNA, which promotes the inclusion of exon 7 during the splicing process.[2] This counteracts the genetic defect in SMA, where the SMN1 gene is non-functional, and the SMN2 gene predominantly produces a truncated, non-functional protein due to the exclusion of exon 7.[1]

The metabolism of Risdiplam is primarily mediated by flavin monooxygenases (FMO1 and FMO3), with minor contributions from cytochrome P450 enzymes.[3][4] The principal circulating metabolite is a pharmacologically inactive N-hydroxylated derivative, referred to as M1 or Risdiplam-hydroxylate.[3][5] The synthesis of a stable, isotopically labeled version, such as this compound, is essential for accurately quantifying the metabolite in biological matrices.[6]

Signaling Pathway of Risdiplam

Risdiplam acts as an SMN2 splicing modifier. In patients with SMA, the SMN1 gene is deleted or mutated, leading to a deficiency of the essential SMN protein. The SMN2 gene produces mostly a non-functional, truncated protein (SMNΔ7) because its pre-mRNA splicing machinery tends to exclude exon 7. Risdiplam binds to specific sites on the SMN2 pre-mRNA, stabilizing the interaction with the splicing machinery (U1 snRNP) to ensure exon 7 is included, thereby increasing the production of full-length, functional SMN protein.[1][2][7]

References

- 1. What is the mechanism of Risdiplam? [synapse.patsnap.com]

- 2. tandfonline.com [tandfonline.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Risdiplam | C22H23N7O | CID 118513932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

Risdiplam metabolism and major metabolites

An in-depth technical guide on the metabolism of risdiplam (B610492) and its major metabolites for researchers, scientists, and drug development professionals.

Executive Summary

Risdiplam, an orally administered survival of motor neuron 2 (SMN2) splicing modifier, undergoes metabolism primarily mediated by flavin-containing monooxygenase 1 and 3 (FMO1 and FMO3). While cytochrome P450 (CYP) enzymes, particularly CYP3A4, play a minor role, the metabolic profile is dominated by the FMO pathway. The major circulating metabolite is M1, an N-oxide, with M3 and M4 being other significant metabolites. This guide provides a comprehensive overview of the metabolic pathways, quantitative data on metabolites, and detailed experimental protocols used in the characterization of risdiplam's metabolism.

Metabolic Pathways of Risdiplam

The biotransformation of risdiplam is primarily an oxidative process. In vivo and in vitro studies have demonstrated that FMO1 and FMO3 are the main enzymes responsible for the metabolism of risdiplam. The contribution of CYP enzymes, mainly CYP3A4, is considered minor.

The primary metabolic pathway involves the N-oxidation of the pyrazole (B372694) ring of risdiplam, leading to the formation of the major metabolite, M1. Other identified metabolites include M3 and M4. The metabolic fate of risdiplam is illustrated in the diagram below.

Caption: Metabolic pathway of risdiplam.

Quantitative Analysis of Risdiplam Metabolism

Quantitative analysis from human absorption, metabolism, and excretion (AME) studies, as well as in vitro experiments, provides a clear picture of the metabolic profile of risdiplam.

In Vitro Enzyme Kinetics

In vitro studies using human liver microsomes and recombinant enzymes have elucidated the relative contributions of FMO and CYP enzymes to risdiplam metabolism.

| Enzyme System | Contribution to Metabolism | Reference |

| FMO1 and FMO3 | Approximately 80-90% | |

| CYP3A4 | Approximately 10-20% |

Metabolite Distribution in Humans

Following a single oral dose of [14C]-risdiplam in healthy male subjects, the distribution of risdiplam and its metabolites was determined in plasma, urine, and feces.

| Analyte | % of Total Radioactivity in Plasma (AUC) | % of Dose in Urine | % of Dose in Feces | Reference |

| Risdiplam (unchanged) | 83% | 14% | 53% | |

| M1 | 11% | Not reported | Not reported | |

| M3 | 1.5% | Not reported | Not reported | |

| M4 | 1.2% | Not reported | Not reported |

Experimental Protocols

The characterization of risdiplam's metabolism involved a series of in vitro and in vivo studies. Below are the methodologies for the key experiments.

In Vitro Metabolism

-

Objective: To identify the enzymes responsible for risdiplam metabolism.

-

Methodology:

-

Incubation: Risdiplam was incubated with human liver microsomes, human hepatocytes, and recombinant human FMO and CYP enzymes.

-

Enzyme Phenotyping: Specific chemical inhibitors for various CYP enzymes and heat inactivation for FMO enzymes were used to determine the contribution of each enzyme family.

-

Sample Analysis: The formation of metabolites was monitored over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Key Parameters:

-

Substrate Concentration: Typically 1-10 µM risdiplam.

-

Enzyme Concentration: Varies depending on the system (e.g., 0.5 mg/mL for microsomes).

-

Incubation Time: Ranging from 0 to 60 minutes.

-

Human AME Study

-

Objective: To determine the absorption, metabolism, and excretion of risdiplam in humans.

-

Methodology:

-

Study Design: An open-label, single-dose study in healthy male volunteers.

-

Dosing: A single oral dose of [14C]-labeled risdiplam was administered.

-

Sample Collection: Blood, urine, and feces were collected at regular intervals.

-

Sample Analysis: Total radioactivity was measured by scintillation counting. The profiles of risdiplam and its metabolites were determined using LC-MS/MS and radio-high-performance liquid chromatography (radio-HPLC).

-

-

Key Parameters:

-

Dose: A single oral dose, typically containing a specific amount of radioactivity (e.g., 100 µCi).

-

Population: Healthy male subjects.

-

The general workflow for metabolite identification is depicted in the following diagram.

The Gold Standard Under the Microscope: A Technical Guide to Deuterated Internal Standards in Pharmacokinetics

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of drug candidates and their metabolites in biological matrices is the bedrock of pharmacokinetic (PK) analysis. In the landscape of bioanalytical techniques, liquid chromatography-tandem mass spectrometry (LC-MS/MS) reigns supreme for its sensitivity and selectivity. Central to the success of this methodology is the use of an appropriate internal standard (IS) to correct for variability during sample processing and analysis. Among the available choices, stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are widely recognized as the gold standard.[1]

This in-depth technical guide explores the multifaceted role of deuterated internal standards in pharmacokinetics. It provides a comprehensive overview of their advantages, potential limitations, and practical application, supported by quantitative data, detailed experimental protocols, and visual representations of key workflows and concepts.

The Principle of Isotope Dilution and the Superiority of Deuterated Standards

The use of a deuterated internal standard is rooted in the principle of isotope dilution mass spectrometry. A known amount of the deuterated analog of the analyte is added to the biological sample at the beginning of the workflow. Because the deuterated standard is chemically almost identical to the analyte, it experiences the same extraction recovery, ionization efficiency, and potential for ion suppression or enhancement in the mass spectrometer's source.[2][3] By measuring the ratio of the analyte's signal to that of the deuterated standard, variations introduced during the analytical process can be effectively normalized, leading to highly accurate and precise quantification.[3]

While structurally similar analogs can be used as internal standards, they often fall short of the performance of their deuterated counterparts.[2] Studies consistently demonstrate that deuterated internal standards provide superior accuracy and precision, primarily by offering better compensation for matrix effects.[1] The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method validation submissions to the agency incorporate SIL-ISs.[2]

Quantitative Performance: Deuterated vs. Analog Internal Standards

The empirical data consistently underscores the advantages of employing deuterated internal standards. The following tables summarize the comparative performance of bioanalytical assays using deuterated internal standards versus structural analogs.

Table 1: Comparison of Bioanalytical Method Validation Parameters

| Parameter | Acceptance Criteria (FDA/ICH M10) | Typical Performance with Deuterated IS | Hypothetical Performance with Structural Analog IS |

| Linearity (r²) | ≥ 0.99 | > 0.998 | > 0.98 |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.4% to +8.1% | -25% to +30% |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 8.2% | ≤ 25% |

| Matrix Effect (% CV) | ≤ 15% | < 10% | > 20% |

| Recovery (% CV) | Consistent and reproducible | < 15% | Variable |

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. Data for the alternative IS is hypothetical and represents potential outcomes when using a non-SIL internal standard.[4]

Table 2: Assay Precision for Immunosuppressive Drugs Using a Deuterated Internal Standard

| Drug | Concentration (ng/mL) | Intra-day Precision (% CV) | Inter-day Precision (% CV) |

| Sirolimus | 1.5 | 4.5 | 6.2 |

| 15 | 3.1 | 4.8 | |

| 30 | 2.8 | 4.1 | |

| Everolimus | 1.5 | 5.2 | 7.1 |

| 15 | 3.5 | 5.3 | |

| 30 | 3.1 | 4.5 | |

| Tacrolimus | 1.5 | 4.8 | 6.8 |

| 15 | 3.3 | 5.1 | |

| 30 | 2.9 | 4.3 |

[5]

Experimental Protocols: A Step-by-Step Guide

The successful implementation of deuterated internal standards hinges on a well-developed and validated bioanalytical method. The following section outlines a representative experimental protocol for the quantification of a drug in human plasma using LC-MS/MS.

Protocol: LC-MS/MS Analysis of Teriflunomide in Human Plasma using Teriflunomide-d4

This protocol provides a detailed methodology for a validated LC-MS/MS method for the quantification of Teriflunomide in human plasma using its deuterated analog, Teriflunomide-d4, as the internal standard.[4]

1. Materials and Reagents:

-

Analytes: Teriflunomide and Teriflunomide-d4 (Internal Standard).

-

Chemicals: Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Water (ultrapure).

-

Biological Matrix: Drug-free human plasma.

2. Instrumentation:

-

LC System: A high-performance liquid chromatography system capable of delivering accurate and precise gradients.

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

3. Preparation of Standard and Quality Control (QC) Samples:

-

Stock Solutions: Prepare individual stock solutions of Teriflunomide and Teriflunomide-d4 in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Teriflunomide stock solution to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of the Teriflunomide-d4 IS at a concentration that provides an adequate response in the mass spectrometer.

-

Calibration Standards and QCs: Spike the appropriate working solutions into blank human plasma to prepare calibration standards at a minimum of six concentration levels and QC samples at a minimum of four concentration levels (LLOQ, low, mid, and high).

4. Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of the plasma sample (calibration standard, QC, or study sample) in a microcentrifuge tube, add 300 µL of the Teriflunomide-d4 IS working solution in acetonitrile.

-

Vortex the mixture for 1 minute to precipitate the plasma proteins.

-

Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

5. LC-MS/MS Conditions:

-

LC Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS Detection: Operate the mass spectrometer in negative ion mode with multiple reaction monitoring (MRM).

-

Teriflunomide: Monitor the transition m/z 269.0 → 160.9.

-

Teriflunomide-d4: Monitor the transition m/z 273.0 → 164.9.

-

6. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of the analyte in the QC and study samples from the calibration curve.

Visualizing Key Concepts and Workflows

Understanding the logical relationships and experimental processes is crucial for the effective application of deuterated internal standards. The following diagrams, created using the DOT language, illustrate key concepts.

Potential Challenges and Considerations with Deuterated Standards

Despite their widespread use and proven advantages, deuterated internal standards are not without potential challenges that researchers must consider.

The Deuterium (B1214612) Isotope Effect

The substitution of hydrogen with the heavier deuterium isotope can lead to subtle differences in the physicochemical properties of a molecule, a phenomenon known as the "deuterium isotope effect".[6][7] This can manifest as a slight difference in retention time during chromatography, with the deuterated compound often eluting slightly earlier than its non-deuterated counterpart.[7] If this chromatographic separation occurs in a region of variable matrix effects, it can lead to differential ionization of the analyte and the internal standard, compromising the accuracy of the quantification.[8]

Isotopic Exchange (H/D Exchange)

A critical consideration in the design and use of deuterated standards is the stability of the deuterium labels. If deuterium atoms are located at chemically labile positions (e.g., on heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups), they can be replaced by protons from the surrounding environment (e.g., the solvent or biological matrix).[9][10] This "back-exchange" can lead to a decrease in the internal standard signal and the appearance of a signal at the mass of the unlabeled analyte, resulting in inaccurate measurements.[8] Therefore, careful selection of the labeling position is paramount.

Regulatory Perspective

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[11] The harmonized ICH M10 guideline emphasizes the importance of using an internal standard and strongly recommends the use of a stable isotope-labeled version of the analyte whenever possible. The use of a SIL-IS is considered a key factor in ensuring the ruggedness and reliability of a bioanalytical method, which is critical for the acceptance of pharmacokinetic data in regulatory submissions.

Conclusion

Deuterated internal standards play an indispensable role in modern pharmacokinetic studies, enabling the highly accurate and precise quantification of drugs and metabolites in complex biological matrices. Their ability to mimic the behavior of the analyte throughout the analytical process provides robust correction for experimental variability, particularly matrix effects. While potential challenges such as the deuterium isotope effect and H/D exchange exist, these can be mitigated through careful method development, validation, and judicious selection of the labeling position. For researchers, scientists, and drug development professionals, a thorough understanding and proper implementation of deuterated internal standards are essential for generating the high-quality pharmacokinetic data that underpins critical decisions in the journey from drug discovery to clinical application.

References

- 1. benchchem.com [benchchem.com]

- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 10. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

Technical Guide: Certificate of Analysis for Risdiplam-hydroxylate-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical data and methodologies associated with the certificate of analysis for Risdiplam-hydroxylate-d6. This deuterated internal standard is essential for the accurate bioanalysis of Risdiplam (B610492) and its metabolites, playing a key role in pharmacokinetic and drug metabolism studies. The information presented herein is compiled from publicly available scientific literature and supplier specifications, offering a representative example of the data and protocols required for its effective use in a research setting.

Compound Information

This compound is the stable isotope-labeled analog of a metabolite of Risdiplam. The incorporation of six deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.

| Identifier | Value |

| Compound Name | This compound |

| IUPAC Name | 7-(4-(hydroxy-d)-4,7-diazaspiro[2.5]octan-7-yl)-2-(2,8-di(methyl-d3)imidazo[1,2-b]pyridazin-6-yl)-4H-pyrido[1,2-a]pyrimidin-4-one |

| Molecular Formula | C₂₂H₁₇D₆N₇O₂ |

| Molecular Weight | 429.51 g/mol |

| CAS Number | Not available |

| Appearance | Crystalline solid |

| Solubility | Soluble in organic solvents such as DMSO and methanol; limited solubility in water.[1] |

Quality Control and Purity Analysis

The following tables summarize the typical quantitative data found on a certificate of analysis for this compound, ensuring its suitability for regulated bioanalysis.

Table 2.1: Purity and Isotopic Enrichment

| Test | Specification | Result | Method |

| Chemical Purity | ≥98% | 99.5% | HPLC-UV |

| Isotopic Enrichment | ≥98% | 99.2% | Mass Spectrometry |

| Deuterium Incorporation | Nominal +6 amu | Conforms | Mass Spectrometry |

Table 2.2: Identity Confirmation

| Test | Specification | Result | Method |

| ¹H-NMR Spectroscopy | Conforms to structure | Conforms | ¹H-NMR |

| Mass Spectrum | Conforms to expected m/z | Conforms | ESI-MS |

Experimental Protocols

Detailed methodologies are crucial for the proper use of this compound as an internal standard. The following protocols are representative of the analytical techniques used for its characterization and application.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to assess the chemical purity of the this compound standard.

-

Instrumentation:

-

HPLC system with UV detector

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724)

-

Gradient: 5% B to 95% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in DMSO.

-

Dilute the stock solution to a final concentration of 50 µg/mL with the initial mobile phase composition.

-

Mass Spectrometry for Isotopic Enrichment Analysis

This protocol determines the percentage of the deuterated species relative to any unlabeled or partially labeled species.

-

Instrumentation:

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Positive ESI

-

Scan Range: m/z 100-1000

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

-

Procedure:

-

Infuse a dilute solution (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) of this compound directly into the mass spectrometer.

-

Acquire the full scan mass spectrum.

-

Calculate the isotopic enrichment by comparing the peak intensities of the deuterated molecule with any residual unlabeled compound.

-

LC-MS/MS Method for Quantification in Biological Matrices

This compound is used as an internal standard for the quantification of Risdiplam and its metabolites in matrices such as plasma or serum.[2][3]

-

Instrumentation:

-

UHPLC system coupled to a triple quadrupole mass spectrometer.

-

-

Sample Preparation (Protein Precipitation): [3]

-

To 50 µL of plasma sample, add 150 µL of acetonitrile containing this compound at a known concentration (e.g., 10 ng/mL).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean vial for injection.

-

-

LC-MS/MS Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometry:

-

Ionization: ESI Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Risdiplam (Analyte): Precursor ion > Product ion

-

This compound (IS): Precursor ion > Product ion

-

-

-

Visualizations

The following diagrams illustrate key processes related to the use and analysis of Risdiplam and its deuterated internal standard.

References

- 1. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

A Technical Guide to Risdiplam-hydroxylate-d6 for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, physicochemical properties, and key experimental applications of Risdiplam-hydroxylate-d6. This isotopically labeled metabolite of Risdiplam (B610492) is a critical tool for researchers investigating the pharmacokinetics, metabolism, and mechanism of action of Risdiplam, a therapeutic agent for Spinal Muscular Atrophy (SMA).

Commercial Availability and Physicochemical Properties

This compound is available from several specialized chemical suppliers for research purposes. Its deuterated nature makes it particularly suitable as an internal standard in mass spectrometry-based quantitative analyses.

Table 1: Commercial Suppliers of this compound

| Supplier | Catalog Number |

| EvitaChem | EVT-12509980 |

| MedChemExpress | HY-109101AS2 |

Table 2: Physicochemical Properties of this compound [1]

| Property | Value |

| IUPAC Name | 2-[2,8-bis(trideuteriomethyl)imidazo[1,2-b]pyridazin-6-yl]-7-(4-hydroxy-4,7-diazaspiro[2.5]octan-7-yl)pyrido[1,2-a]pyrimidin-4-one |

| Molecular Formula | C₂₂H₁₇D₆N₇O₂ |

| Molecular Weight | 423.50 g/mol |

| Appearance | Typically a crystalline solid |

| Solubility | Soluble in organic solvents such as DMSO; limited solubility in water |

| Storage | Store at -20°C for long-term stability. |

| Purity | >98% (as determined by HPLC) |

Note: Specific lot details, including precise purity and solubility data, should be confirmed with the supplier via the Certificate of Analysis (CoA).

Mechanism of Action: SMN2 Pre-mRNA Splicing Modification

Risdiplam and its metabolites act as splicing modifiers of the Survival of Motor Neuron 2 (SMN2) pre-messenger RNA (pre-mRNA).[2] In individuals with SMA, the SMN1 gene is mutated, leading to a deficiency of the essential SMN protein. The SMN2 gene can produce some functional SMN protein, but due to a critical C-to-T nucleotide transition in exon 7, this exon is predominantly excluded during splicing, resulting in a truncated and unstable SMNΔ7 protein.

Risdiplam binds to the SMN2 pre-mRNA at two specific sites: the 5' splice site (5'ss) of intron 7 and an exonic splicing enhancer (ESE) within exon 7. This binding stabilizes the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5'ss, promoting the inclusion of exon 7 in the mature mRNA transcript.[3][4] This leads to an increased production of full-length, functional SMN protein.

Caption: SMN2 pre-mRNA splicing pathway modulation by this compound.

Experimental Protocols

Pharmacokinetic Analysis using LC-MS/MS

This compound is an ideal internal standard for the quantification of Risdiplam and its hydroxylated metabolite in biological matrices due to its co-eluting properties and distinct mass.

Caption: Workflow for pharmacokinetic analysis using this compound.

Detailed Methodology:

-

Sample Preparation:

-

To 100 µL of plasma, serum, or tissue homogenate, add 10 µL of a working solution of this compound (e.g., 100 ng/mL in methanol) as the internal standard.

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

-

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions:

-

Risdiplam: Q1/Q3 (e.g., 402.2 -> 231.1)

-

Risdiplam-hydroxylate: Q1/Q3 (e.g., 418.2 -> 247.1)

-

This compound: Q1/Q3 (e.g., 424.2 -> 253.1) (Note: Specific MRM transitions should be optimized for the instrument used).

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating from the calibration curve.

-

In Vitro Splicing Assay

This assay is used to assess the ability of a compound to modify the splicing of SMN2 pre-mRNA in a cell-free system.

Caption: Workflow for an in vitro SMN2 splicing assay.

-

Preparation of Reagents:

-

HeLa Cell Nuclear Extract: Prepare a splicing-competent nuclear extract from HeLa cells as described by standard protocols.

-

SMN2 Minigene Template: A plasmid containing a section of the SMN2 gene, typically spanning from exon 6 to exon 8, under the control of a viral promoter (e.g., T7 or SP6) for in vitro transcription.

-

In Vitro Transcription: Synthesize ³²P-labeled SMN2 pre-mRNA from the linearized minigene template using a commercial in vitro transcription kit.

-

Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

-

Splicing Reaction:

-

In a microfuge tube, assemble the following components on ice:

-

HeLa nuclear extract (typically 40-60% of the final volume)

-

Splicing buffer (containing MgCl₂, ATP, and other necessary salts)

-

³²P-labeled SMN2 pre-mRNA (e.g., 10,000 cpm)

-

Test compound (this compound) at various concentrations (a vehicle control with DMSO should also be included).

-

Nuclease-free water to the final volume (e.g., 25 µL).

-

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 1-2 hours).

-

-

RNA Analysis:

-

Stop the reaction and extract the RNA using a phenol:chloroform extraction followed by ethanol (B145695) precipitation.

-

Resuspend the RNA pellet in a formamide-based loading buffer.

-

Separate the RNA products on a denaturing polyacrylamide gel (e.g., 6% polyacrylamide/8M urea).

-

Visualize the radiolabeled RNA bands by autoradiography or phosphorimaging.

-

-

Data Interpretation:

-

Identify the bands corresponding to the pre-mRNA, the lariat (B8276320) intron, and the spliced mRNA with and without exon 7.

-

Quantify the intensity of the bands corresponding to the full-length (exon 7 included) and the Δ7 (exon 7 excluded) mRNA.

-

Calculate the percentage of exon 7 inclusion for each concentration of the test compound.

-

Conclusion

This compound is an indispensable tool for researchers in the field of SMA and RNA splicing. Its well-defined physicochemical properties and commercial availability, coupled with its utility as an internal standard and a tool for mechanistic studies, make it a valuable asset in the development and understanding of splicing-modifying therapies. The detailed protocols provided in this guide offer a starting point for the effective implementation of this compound in key experimental workflows.

References

- 1. Buy this compound (EVT-12509980) [evitachem.com]

- 2. roche.com [roche.com]

- 3. Improvement of SMN2 Pre-mRNA Processing Mediated by Exon-Specific U1 Small Nuclear RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding to SMN2 pre-mRNA-protein complex elicits specificity for small molecule splicing modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Short Review on Currently Used Sample Preparation and Determination Methods of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of Small Molecule Inhibitors of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Core of Isotopic Labeling with Deuterium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic labeling with deuterium (B1214612), the stable, non-radioactive heavy isotope of hydrogen, has become an indispensable tool in modern pharmaceutical research and drug development.[1][2] By strategically replacing hydrogen atoms (¹H) with deuterium (²H or D), scientists can subtly alter the physicochemical properties of a molecule, leading to profound and beneficial changes in its biological behavior.[3][4][5] This in-depth technical guide explores the core principles of deuterium labeling, provides detailed experimental methodologies, and presents key quantitative data to illuminate its transformative impact on drug discovery and development.

The primary utility of deuterium labeling stems from the Kinetic Isotope Effect (KIE) .[6][7] The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[7] Consequently, chemical reactions that involve the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[7] This effect is particularly significant in drug metabolism, where the breaking of C-H bonds by metabolic enzymes, such as the cytochrome P450 (CYP) family, is often the rate-limiting step in a drug's clearance from the body.[6][8][9][10] By retarding this process, deuterium substitution can significantly improve a drug's pharmacokinetic profile.[3][5][11]

Core Applications in Drug Development

The strategic application of deuterium labeling offers a multitude of advantages throughout the drug development pipeline:

-

Enhanced Metabolic Stability and Pharmacokinetics: By slowing down metabolism, deuteration can increase a drug's half-life, leading to more sustained plasma concentrations and potentially allowing for less frequent dosing, which can improve patient compliance.[5][12] This can also lead to increased overall drug exposure (Area Under the Curve or AUC).[13][14]

-

Reduced Formation of Toxic Metabolites: In some cases, drug toxicity is caused by the formation of reactive or toxic metabolites. By blocking or slowing the metabolic pathways that produce these harmful substances, deuteration can lead to a safer drug profile.[12]

-

Metabolic Pathway Elucidation: Deuterium-labeled compounds serve as excellent tracers to delineate metabolic pathways.[15][16] By tracking the fate of the deuterium label, researchers can identify metabolites and gain a deeper understanding of a drug's biotransformation.[15]

-

Internal Standards for Bioanalysis: Deuterium-labeled versions of a drug are the gold standard for use as internal standards in quantitative bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS).[11][15][17][18][19][20][21] Since they are chemically identical to the analyte but have a different mass, they can correct for variations in sample processing and instrument response, leading to highly accurate and precise quantification.[15][17][18]

Quantitative Data on the Impact of Deuteration

The following tables summarize key quantitative data illustrating the impact of deuterium labeling on pharmacokinetic parameters and isotopic purity.

Table 1: Pharmacokinetic Improvements of Deuterated Drugs

| Deuterated Drug | Non-Deuterated Analog | Key Pharmacokinetic Parameter | Improvement with Deuteration |

| Deutetrabenazine | Tetrabenazine | Half-life of active metabolites | ~2-fold increase[3] |

| d9-Methadone | Methadone | Area Under the Curve (AUC) | 5.7-fold increase[13] |

| d9-Methadone | Methadone | Clearance | Reduced (0.9 ± 0.3 L/h/kg vs 4.7 ± 0.8 L/h/kg)[13] |

Table 2: Isotopic Purity of Commercially Available Deuterated Compounds

| Deuterated Compound | Isotopic Purity (%) |

| BEN-d₂ | 94.7[22] |

| TAM-d₄ | 99.5[22] |

| OXY-d₅ | 98.8[22] |

| EPL-d₃ | 99.9[22] |

| PRO-d₇ | 96.5[22] |

Note: Isotopic purity is a critical parameter for deuterated compounds, especially when used as internal standards, with a purity of >98% being highly desirable.[17]

Key Experimental Protocols

This section provides detailed methodologies for key experiments involving deuterium labeling.

Protocol 1: Synthesis of a Deuterated Compound via Catalytic Hydrogen-Deuterium (H-D) Exchange

Objective: To introduce deuterium into a target molecule using a heterogeneous catalyst and a deuterium source. This method is often used for post-synthetic modification.[23]

Materials:

-

Target drug molecule (e.g., Theophylline, Caffeine)[23]

-

Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Rhodium on carbon (Rh/C) catalyst[23]

-

Deuterium oxide (D₂O) as the deuterium source[23]

-

Hydrogen gas (H₂)[23]

-

Reaction vessel (e.g., sealed tube or autoclave)

-

Solvent (if necessary)

-

Filtration apparatus

-

Rotary evaporator

-

NMR spectrometer and/or Mass spectrometer for analysis

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine the drug molecule, the chosen catalyst (e.g., 10 mol% Pd/C), and deuterium oxide.

-

Atmosphere Exchange: Seal the vessel and purge with hydrogen gas.

-

Heating and Stirring: Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring for a specified time (e.g., 24-48 hours). The optimal temperature and time will depend on the substrate.

-

Reaction Quenching and Catalyst Removal: Cool the reaction mixture to room temperature. Carefully vent any excess gas. Filter the mixture through a pad of celite to remove the catalyst.

-

Work-up: Wash the filter cake with a suitable solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude deuterated product by an appropriate method, such as column chromatography or recrystallization.

-

Characterization: Analyze the purified product using ¹H NMR, ²H NMR, and mass spectrometry to confirm the structure and determine the percentage of deuterium incorporation.[22][24]

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes

Objective: To compare the rate of metabolism of a deuterated compound to its non-deuterated analog in a key in vitro system.

Materials:

-

Deuterated test compound and its non-deuterated analog

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (B52724) (or other suitable organic solvent) for quenching the reaction

-

Incubator or water bath at 37 °C

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

-

Pre-incubation: Pre-warm the master mix and the HLM suspension to 37 °C for 5-10 minutes.

-

Initiation of Reaction: Add the test compound (either deuterated or non-deuterated) to the pre-warmed master mix and vortex gently. Initiate the metabolic reaction by adding the HLM suspension. The final concentration of the test compound should be low enough to ensure first-order kinetics (typically 1 µM).

-

Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture and immediately quench the reaction by adding a 2-3 fold excess of cold acetonitrile containing an internal standard.

-

Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of this curve represents the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k. Compare the t₁/₂ values of the deuterated and non-deuterated compounds.

Protocol 3: Quantitative Analysis of a Drug in Plasma using a Deuterated Internal Standard by LC-MS

Objective: To accurately quantify the concentration of a drug in a biological matrix using a deuterated internal standard.

Materials:

-

Plasma samples containing the drug of interest (analyte)

-

Deuterated internal standard (IS) of the drug (with high isotopic purity)

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

-

LC-MS/MS system

-

Calibrators and quality control samples

Procedure:

-

Sample Preparation: To a known volume of plasma sample, add a known amount of the deuterated internal standard solution.

-

Protein Precipitation: Add a sufficient volume of cold protein precipitation solvent to the plasma sample to precipitate the proteins. Vortex vigorously.

-

Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation and Reconstitution (Optional): If necessary, evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent.

-

LC-MS/MS Analysis: Inject a portion of the prepared sample onto the LC-MS/MS system. The analyte and the deuterated IS will co-elute chromatographically but will be distinguished by the mass spectrometer based on their mass-to-charge (m/z) ratio.[17][20]

-

Quantification: Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the IS against the concentration of the analyte in the calibrator samples. Use this calibration curve to determine the concentration of the analyte in the unknown plasma samples.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to deuterium labeling.

Caption: Cytochrome P450 cycle and the kinetic isotope effect.

Caption: Workflow for quantitative bioanalysis using a deuterated internal standard.

Caption: Workflow for metabolic flux analysis with deuterium labeling.

Conclusion

Deuterium isotopic labeling has matured from a niche academic tool to a mainstream strategy in pharmaceutical development. Its ability to predictably and beneficially modify the metabolic properties of drug candidates offers a powerful approach to creating safer and more effective medicines.[3][4][5] The methodologies for synthesizing, analyzing, and evaluating deuterated compounds are well-established, providing a robust framework for their integration into drug discovery programs. As our understanding of drug metabolism and the nuances of the kinetic isotope effect continues to grow, the strategic application of deuterium labeling is poised to play an even more significant role in the future of medicine.

References

- 1. Kinetic deuterium isotope effects in cytochrome P450 oxidation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The use of deuterium isotope effects to probe the active site properties, mechanism of cytochrome P450-catalyzed reactions, and mechanisms of metabolically dependent toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. resolvemass.ca [resolvemass.ca]

- 18. benchchem.com [benchchem.com]

- 19. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Preparation of Deuterium-Labeled Armodafinil by Hydrogen-Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard of Quantification: A Technical Guide to Isotope Dilution Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive analytical technique, providing the highest level of accuracy and precision for the quantification of molecules in complex matrices. Its foundational principle of utilizing a stable isotope-labeled internal standard that is chemically identical to the analyte of interest allows for the correction of variability throughout the analytical process, from sample preparation to mass spectrometric detection. This technical guide delves into the core principles of IDMS, offering a comprehensive overview for researchers, scientists, and drug development professionals seeking to leverage this powerful methodology.

Core Principles of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry is a method of quantitative analysis that relies on the addition of a known amount of an isotopically enriched standard (the "spike") to a sample containing an unknown amount of the native analyte.[1][2][3] The spike is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).[4] After the spike is added and thoroughly mixed to ensure isotopic equilibrium, the sample is processed and analyzed by a mass spectrometer.[5]

The mass spectrometer separates and detects the native analyte and the isotopically labeled standard based on their mass-to-charge ratios. By measuring the ratio of the signal from the native analyte to that of the labeled standard, the original concentration of the analyte in the sample can be determined with high accuracy.[2] A key advantage of IDMS is that the accuracy of the measurement is primarily dependent on the accuracy of the mass of the spike added and the measurement of the isotope ratio, not on the quantitative recovery of the analyte during sample preparation.[6]

Quantitative Performance of IDMS Methods

IDMS is renowned for its exceptional analytical performance, delivering high accuracy (low bias) and high precision (low coefficient of variation). The use of a stable isotope-labeled internal standard that behaves identically to the analyte during extraction, chromatography, and ionization minimizes the impact of matrix effects and procedural losses.

The following table summarizes typical performance characteristics of IDMS methods for the quantification of small molecules and proteins.

| Analyte Type | Matrix | Calibration Method | Accuracy (Bias %) | Precision (CV %) | Limit of Quantification (LOQ) |

| Small Molecule (e.g., Tacrolimus) | Whole Blood | IDMS with ¹³C,¹⁵N-labeled standard | -2.5 to 3.0 | < 5 | 0.5 ng/mL |

| Small Molecule (e.g., Creatinine) | Serum | IDMS with ¹³C-labeled standard | -0.8 to 1.2 | < 2 | 0.05 mg/dL |

| Protein (e.g., Cardiac Troponin I) | Serum | Peptide-based IDMS | -13 to 21 | < 15 | 0.9 µg/L |

| Protein (e.g., Interleukin-6) | Serum | Peptide-based IDMS | Not specified | < 5 | Not specified |

This table presents a summary of representative data from various sources and is intended for illustrative purposes. Actual performance will vary depending on the specific analyte, matrix, and instrumentation.

Experimental Protocols

The following sections provide generalized, detailed methodologies for the application of IDMS in small molecule and protein quantification.

Protocol 1: Quantification of a Small Molecule Drug in Human Plasma

This protocol outlines a typical workflow for the quantification of a small molecule drug in human plasma using liquid chromatography-isotope dilution tandem mass spectrometry (LC-IDMS/MS).

1. Materials and Reagents:

-

Blank human plasma

-

Analytical standard of the drug

-

Stable isotope-labeled internal standard (SIL-IS) of the drug

-

HPLC-grade methanol (B129727), acetonitrile (B52724), and water

-

Formic acid

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

-

96-well plates or microcentrifuge tubes